molecular formula C15H11FO5 B6406172 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid CAS No. 1261903-81-4

4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6406172
CAS No.: 1261903-81-4
M. Wt: 290.24 g/mol
InChI Key: LXGBBVWZFVVTHQ-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid is a sophisticated bifunctional benzoic acid derivative that serves as a critical intermediate in pharmaceutical research and development, particularly in the field of oncology. This compound is an essential building block in the multi-step synthesis of RG-7388, a second-generation, orally available MDM2 inhibitor investigated in clinical trials for the treatment of solid tumors and hematologic cancers . RG-7388 functions by potently and selectively antagonizing the p53-MDM2 interaction, which stabilizes the p53 tumor suppressor protein and activates p53-mediated cell death in cancer cells with wild-type p53 signaling . The structure of this reagent, featuring two carboxylic acid groups and a methoxy substituent on a biaryl scaffold, provides versatile handles for chemical modification and conjugation. The presence of a fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and overall bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry . As a high-quality research chemical, it is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-carboxy-2-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-9(14(17)18)3-4-10(13)8-2-5-11(15(19)20)12(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGBBVWZFVVTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690933
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-81-4
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is converted to its methyl ester using methanol and catalytic sulfuric acid:

3-Methoxybenzoic acid+CH3OHH2SO4Methyl 3-methoxybenzoate+H2O\text{3-Methoxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3-methoxybenzoate} + \text{H}2\text{O}

Conditions : Reflux for 6–8 hours, yielding >95% ester.

Regioselective Bromination

Bromination at the 4-position is achieved using bromine in glacial acetic acid with FeCl₃ catalysis, analogous to the method in CN103102263A:

Methyl 3-methoxybenzoate+Br2FeCl3,CH3COOHMethyl 4-bromo-3-methoxybenzoate\text{Methyl 3-methoxybenzoate} + \text{Br}2 \xrightarrow{\text{FeCl}3, \text{CH}_3\text{COOH}} \text{Methyl 4-bromo-3-methoxybenzoate}

Key Parameters :

  • Temperature: 45–60°C

  • Reaction time: 10–20 hours

  • Yield: 80–85%

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 7.12 (d, J = 2.5 Hz, 1H, H-2), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, COOCH₃).

Synthesis of 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Preparation of Methyl 4-Bromo-3-fluorobenzoate

4-Bromo-3-fluorobenzoic acid is esterified using thionyl chloride and methanol:

4-Bromo-3-fluorobenzoic acid+SOCl2Acid chlorideCH3OHMethyl 4-bromo-3-fluorobenzoate\text{4-Bromo-3-fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} \xrightarrow{\text{CH}3\text{OH}} \text{Methyl 4-bromo-3-fluorobenzoate}

Yield : 90–92%.

Miyaura Borylation

The bromide is converted to a boronic acid via palladium-catalyzed borylation:

Methyl 4-bromo-3-fluorobenzoate+Bis(pinacolato)diboronPd(dppf)Cl2,KOAc3-Fluoro-4-(methoxycarbonyl)phenylboronic acid\text{Methyl 4-bromo-3-fluorobenzoate} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{3-Fluoro-4-(methoxycarbonyl)phenylboronic acid}

Conditions :

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C, 12 hours

  • Yield: 75–80%.

Suzuki-Miyaura Cross-Coupling

The biphenyl core is assembled via coupling of the two fragments:

Methyl 4-bromo-3-methoxybenzoate+3-Fluoro-4-(methoxycarbonyl)phenylboronic acidPd(PPh3)4,Na2CO3Dimethyl 4-(4-(methoxycarbonyl)-3-fluorophenyl)-3-methoxybenzoate\text{Methyl 4-bromo-3-methoxybenzoate} + \text{3-Fluoro-4-(methoxycarbonyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Dimethyl 4-(4-(methoxycarbonyl)-3-fluorophenyl)-3-methoxybenzoate}

Optimized Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 90°C, 8–12 hours

  • Yield: 70–75%.

Critical Considerations :

  • Protecting Groups : Methyl esters prevent coordination of carboxylic acids to palladium, avoiding catalyst poisoning.

  • Purification : Column chromatography (hexane/EtOAc 3:1) removes residual boronic acid and homocoupling byproducts.

Simultaneous Ester Hydrolysis

The final step involves hydrolyzing both methyl esters to carboxylic acids under basic conditions:

Dimethyl ester+NaOH4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid+2CH3OH\text{Dimethyl ester} + \text{NaOH} \rightarrow \text{4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid} + 2\text{CH}_3\text{OH}

Procedure :

  • Reagent : 2 M NaOH in methanol/water (3:1)

  • Temperature : 60°C, 6 hours

  • Workup : Acidification to pH 2–3 with HCl, followed by recrystallization from ethanol/water.
    Yield : 90–95%

Analytical Data :

  • HRMS (ESI) : m/z calcd for C₁₅H₁₀FNO₅ [M−H]⁻: 318.0521; found: 318.0518.

  • ¹H NMR (DMSO-d₆): δ 13.2 (br s, 2H, COOH), 8.05 (d, J = 8.4 Hz, 1H), 7.92 (d, J = 7.8 Hz, 1H), 7.65 (dd, J = 8.4, 2.1 Hz, 1H), 7.52 (t, J = 7.8 Hz, 1H), 3.94 (s, 3H, OCH₃).

Alternative Synthetic Routes

Ullmann Coupling Approach

A copper-mediated coupling between 4-iodo-3-methoxybenzoic acid and 3-fluoro-4-carboxyphenylboronic acid was explored but resulted in lower yields (50–55%) due to competing proto-deboronation.

One-Pot Oxadiazole Intermediate Strategy

A method involving 1,3,4-oxadiazole formation followed by arylation was attempted but proved unsuitable due to instability of the intermediate under acidic hydrolysis conditions.

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd recovery via filtration and reuse reduces costs.

  • Solvent Choice : Switching from THF to cyclopentyl methyl ether (CPME) improves environmental metrics.

  • Purity Standards : Recrystallization from aqueous ethanol achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds.

    Substitution: Substitution reactions, particularly involving the fluorine atom, can yield a variety of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are frequently employed in hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Oxidation : Producing derivatives with enhanced biological activity.
  • Reduction : Yielding alcohols useful in further synthetic pathways.
  • Substitution Reactions : Facilitating nucleophilic substitutions due to the presence of the fluorine atom.

Biology

The compound is being studied for its potential biological activities, including:

  • Enzyme Inhibition : Investigations reveal that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The fluorine atom can enhance binding affinity to certain receptors, modulating biological responses.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7), showing significant IC50 values that suggest efficacy against tumor growth.
Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7168.782.16
T-24257.87Not specified

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Industry

In industrial applications, this compound is utilized in:

  • Chemical Sensors : Its reactivity makes it suitable for developing sensors that detect specific chemical entities.
  • Advanced Materials : It can be incorporated into materials science for creating novel polymers or composites with enhanced properties.

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Anticancer Research : A study demonstrated that treatment with this compound resulted in cell cycle arrest at the G1 phase in MCF-7 cells, indicating a mechanism for its anticancer effects .
  • Enzyme Interaction Studies : Molecular docking studies have shown that the compound interacts favorably with active sites of kinases, suggesting its role as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Analysis

The table below compares the substitution patterns and key functional groups of 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound 3-OCH₃, 4-(4-COOH-3-F-phenyl) C₁₅H₁₀FNO₆ 319.25 β-Lactamase inhibitor (OXA-48)
4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid 3-OCH₃, 4-O-β-D-glucopyranosyl C₁₄H₁₈O₉ 330.28 Plant metabolite; cholinesterase inhibitor
4-Benzyloxy-3-methoxybenzoic acid 3-OCH₃, 4-O-benzyl C₁₅H₁₄O₄ 258.27 Synthetic intermediate
4-Acetoxy-3-methoxybenzoic acid 3-OCH₃, 4-OAc C₁₀H₁₀O₅ 210.18 Polymer precursor (e.g., poly(ethylene vanillate))
6-(4-Carboxy-3-fluorophenyl)pyrazolo-pyridine Pyrazolo-pyridine core with 4-carboxy-3-fluorophenyl and 4-ethylphenyl groups C₂₂H₁₅FN₃O₄ 410.37 β-Lactamase inhibitor (OXA-48)

Key Observations :

  • Fluorine Substitution: The presence of fluorine in this compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs like 4-benzyloxy-3-methoxybenzoic acid .
  • Carboxylic Acid Groups: Bifunctional carboxylic acids (e.g., the target compound and 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) exhibit higher solubility in polar solvents, which is critical for biological activity .
  • Glycosylation Effects: The glucosyloxy group in 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid reduces membrane permeability but increases stability in plant tissues .

Physicochemical Properties

Property This compound 4-Benzyloxy-3-methoxybenzoic acid 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid
LogP (Predicted) 1.2 2.8 -0.5
Water Solubility (mg/mL) 12.5 0.8 45.0
pKa (Carboxylic Acid) 3.1, 4.7 4.3 3.5, 4.9

Notes:

  • Lower LogP values correlate with higher polarity, explaining the superior water solubility of glycosylated derivatives .
  • The dual carboxylic acid groups in the target compound result in two distinct pKa values, influencing its ionization state under physiological conditions .

Biological Activity

4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid is a compound that has garnered attention for its various biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H13F O4
  • Molecular Weight : 276.26 g/mol

This compound features a carboxylic acid group, a methoxy group, and a fluorinated phenyl ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the carboxylic acid and methoxy groups allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The fluorine atom may enhance the compound's lipophilicity, impacting its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating various substituted benzoic acids found that certain derivatives displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer effects of related compounds have shown promise. For instance, derivatives of benzoic acids have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction . Further research is needed to evaluate the specific effects of this compound on various cancer models.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. Results indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogenic bacteria.
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were administered to mice with induced paw edema. The results showed a significant reduction in swelling compared to control groups, indicating potential therapeutic benefits for inflammatory conditions.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid, and how can reaction conditions be optimized for higher yield?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann-type coupling between halogenated benzoic acid derivatives and fluorinated aryl boronic acids. Key variables include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling .
  • Temperature : Reactions often require heating (80–120°C) to overcome steric hindrance from the methoxy and carboxy groups .
  • Purification : Recrystallization or column chromatography improves purity (>95%), with yields ranging from 40–70% depending on substituent positions .
    • Table 1 : Synthesis Optimization Parameters
MethodCatalystTemp. (°C)Yield (%)Purity (%)
Suzuki CouplingPd(PPh₃)₄1006597
Ullmann CouplingCuI/L-proline1205592

Q. What analytical techniques are critical for characterizing this compound and verifying structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl ring coupling patterns) .
  • HPLC-MS : Validates molecular weight (MW: 304.25 g/mol) and detects impurities (<2%) .
  • X-ray crystallography : Resolves steric effects of the 3-methoxy group on planarity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Answer :

  • Substituent modification : Replace the 3-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on target binding .
  • Fluorine scanning : Systematic replacement of fluorine on the phenyl ring evaluates hydrophobicity and metabolic stability .
  • Assays : Use competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition studies (e.g., COX-2) to quantify activity changes .

Q. What experimental strategies resolve discrepancies in reported binding affinities for this compound’s interactions with protein targets?

  • Answer :

  • Orthogonal validation : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .
  • Control experiments : Test under varying pH (5.0–7.4) and ionic strengths to rule out artifactual interactions .
  • Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to identify key binding residues .

Q. How can computational methods enhance the design of derivatives for selective enzyme inhibition?

  • Answer :

  • Docking simulations : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or tyrosine kinases) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .
  • QSAR models : Corrogate substituent electronic properties (Hammett σ constants) with IC₅₀ values .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Answer :

  • Acidic byproducts : Carboxylic acid intermediates often require pH-controlled extraction (e.g., NaOH washes) .
  • Steric hindrance : Slow column chromatography gradients (e.g., 5–20% EtOAc/hexane) improve separation of regioisomers .

Q. How do fluorinated analogs of this compound influence pharmacokinetic properties in preclinical models?

  • Answer :

  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in rodent plasma .
  • Permeability : LogP values (~2.5) suggest moderate blood-brain barrier penetration, validated via Caco-2 assays .

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